molecular formula C25H23BrN2O3S B13379104 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

Cat. No.: B13379104
M. Wt: 511.4 g/mol
InChI Key: IVIBXNHDQVZEBG-PXLXIMEGSA-N
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Description

5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthyl group, and a benzylidene moiety substituted with bromine, butoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a base.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a condensation reaction with an appropriate naphthylamine derivative.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed by reacting the intermediate compound with a benzaldehyde derivative substituted with bromine, butoxy, and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-phenylimino)-1,3-thiazolidin-4-one
  • 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-tolylimino)-1,3-thiazolidin-4-one

Uniqueness

5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is unique due to the presence of the naphthyl group, which can impart distinct electronic and steric properties compared to phenyl or tolyl derivatives

Properties

Molecular Formula

C25H23BrN2O3S

Molecular Weight

511.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23BrN2O3S/c1-3-4-12-31-23-19(26)13-16(14-21(23)30-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+

InChI Key

IVIBXNHDQVZEBG-PXLXIMEGSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Origin of Product

United States

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